Cellular H3K79me2 Inhibition: EPZ004777 vs. Brominated Analog SGC0946
In a direct cellular assay measuring inhibition of the DOT1L-specific mark H3K79me2, the brominated analog SGC0946 demonstrates significantly greater potency than EPZ004777 [1]. This difference is quantified in two distinct cell lines, MCF10A and A431, where SGC0946 achieves an IC₅₀ that is approximately 10-fold and 100-fold lower, respectively, compared to EPZ004777 [1]. The enhanced cellular activity of SGC0946 is attributed to a lower off-rate (KD = 0.06 nM vs. 0.25 nM) and improved cell permeability, not a significant difference in biochemical IC₅₀ [2].
| Evidence Dimension | Cellular H3K79me2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 84 nM (MCF10A), 264 nM (A431) |
| Comparator Or Baseline | SGC0946: 8.8 nM (MCF10A), 2.65 nM (A431) |
| Quantified Difference | SGC0946 is ~10-fold more potent in MCF10A cells and ~100-fold more potent in A431 cells. |
| Conditions | MCF10A and A431 cell lines; Treatment for 4 days; H3K79me2 levels measured by immunoblot or fluorescence microscopy. |
Why This Matters
For researchers requiring robust cellular target engagement at lower compound concentrations, SGC0946 is a superior choice, while EPZ004777's lower cellular potency makes it less suitable for such applications.
- [1] Yu, W., Chory, E. J., Wernimont, A. K., Tempel, W., Scopton, A., Federation, A., ... & Schapira, M. (2012). Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nature Communications, 3(1), 1288. View Source
- [2] Amerigo Scientific. SGC 0946 product page. View Source
